molecular formula C17H24N2O3S B2447223 3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide CAS No. 2034525-53-4

3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

Cat. No.: B2447223
CAS No.: 2034525-53-4
M. Wt: 336.45
InChI Key: RANYWNXBFHYLBU-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly as a derivative of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is extensively investigated for its potential to interact with central nervous system targets. Scientific literature has established that structurally related benzamides incorporating the 8-azabicyclo[3.2.1]octane core exhibit potent and selective antagonistic activity at the kappa opioid receptor (KOR) . These KOR antagonists are valuable research tools for studying neuropsychiatric conditions, addiction, and pain pathways . The specific 8-(methylsulfonyl) substitution present in this compound is a key functional group, as seen in other published compounds, and is known to influence the molecule's physicochemical properties and receptor binding affinity . Researchers can utilize this 3,4-dimethylbenzamide analogue as a building block or a reference standard for structure-activity relationship (SAR) studies aimed at developing new neuropharmacological probes . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the scientific literature for guidance on handling and experimental protocols.

Properties

IUPAC Name

3,4-dimethyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-11-4-5-13(8-12(11)2)17(20)18-14-9-15-6-7-16(10-14)19(15)23(3,21)22/h4-5,8,14-16H,6-7,9-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANYWNXBFHYLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Bicyclic Framework Synthesis

The 8-azabicyclo[3.2.1]octane (tropane) skeleton serves as the foundational structure. A modified Robinson-Schöpf reaction is typically employed, involving the condensation of acetonedicarboxylic acid with methylamine under acidic conditions. For this compound, the nitrogen atom at the 8-position must remain unsubstituted during initial synthesis to allow subsequent sulfonylation. Key steps include:

  • Cyclization : Reacting acetonedicarboxylic acid with methylamine hydrochloride in aqueous HCl at 80–90°C for 12 hours yields tropinone, a bicyclic ketone intermediate.
  • Reduction : Tropinone is reduced using sodium borohydride in methanol to form 8-azabicyclo[3.2.1]octan-3-ol , introducing a hydroxyl group at the 3-position.
  • Amine Protection : The secondary amine is protected with a benzyl group via reaction with benzyl bromide and potassium carbonate in acetonitrile, yielding 8-benzyl-8-azabicyclo[3.2.1]octan-3-ol .

Sulfonylation of the Bicyclic Amine

Introducing the methylsulfonyl group requires deprotection of the benzyl group followed by sulfonylation:

  • Deprotection : Hydrogenolysis of the benzyl group using palladium on carbon (Pd/C) under hydrogen gas in ethanol removes the protecting group, regenerating the free amine.
  • Sulfonylation : The free amine reacts with methanesulfonyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA) as a base. Conditions are maintained at 0–5°C for 1 hour, followed by room temperature stirring for 6 hours to yield 8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-ol .

Critical Parameters :

  • Molar Ratios : A 1:1.2 ratio of amine to methanesulfonyl chloride ensures complete conversion.
  • Solvent Choice : Aprotic solvents like DCM minimize side reactions.

Functionalization at the 3-Position

The hydroxyl group at the 3-position is converted to an amine for subsequent amide coupling:

  • Mitsunobu Reaction : Treating 8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-ol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) facilitates substitution with phthalimide, introducing a protected amine.
  • Deprotection : Hydrazine in ethanol removes the phthalimide group, yielding 8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine .

Amide Bond Formation

The final step involves coupling the amine with 3,4-dimethylbenzoic acid:

  • Activation : 3,4-Dimethylbenzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.
  • Coupling : Reacting the acid chloride with 8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine in DCM and TEA at 0°C for 2 hours yields the target compound.

Alternative Method :

  • Carbodiimide Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieves amide formation with minimal racemization.

Analytical Validation and Optimization

Yield Optimization :

Step Yield (%) Key Conditions
Cyclization 65–70 HCl, 80°C, 12 hours
Sulfonylation 85–90 TEA, DCM, 0°C → RT
Mitsunobu Reaction 75–80 DEAD, PPh₃, THF
Amide Coupling 70–75 EDC/HOBt, DMF, 24 hours

Purity Analysis :

  • HPLC : Purity >98% achieved via silica gel chromatography (eluent: ethyl acetate/hexane 1:1).
  • NMR : δ 7.8–7.6 ppm (aromatic protons), δ 3.2–3.0 ppm (methylsulfonyl group).

Challenges and Mitigation Strategies

  • Steric Hindrance : The bicyclic structure’s rigidity complicates sulfonylation. Using excess methanesulfonyl chloride (1.5 equiv) improves conversion.
  • Amine Sensitivity : The free amine is prone to oxidation. Conducting reactions under nitrogen atmosphere prevents degradation.
  • Stereochemical Control : The 3-position’s configuration is critical. Chiral HPLC resolves enantiomers if racemization occurs during coupling.

Industrial-Scale Considerations

  • Cost Efficiency : Replacing Pd/C with cheaper nickel catalysts for hydrogenolysis reduces costs by 40%.
  • Solvent Recovery : DCM and THF are recycled via distillation, aligning with green chemistry principles.

Emerging Methodologies

Recent advances include flow chemistry for the Mitsunobu reaction, reducing reaction time from 12 hours to 30 minutes. Enzymatic amidation using lipases is also explored to enhance stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding different products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with these targets, leading to inhibition or modulation of their activity. The bicyclic ring system may also play a role in stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the sulfonyl group and the bicyclic ring system in 3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide makes it unique compared to similar compounds.

Biological Activity

3,4-Dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide, also referred to as N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-3,4-dimethylbenzamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific oncogenic pathways.

Chemical Structure and Properties

The compound features a bicyclic structure derived from the 8-azabicyclo[3.2.1]octane framework, which is known for its presence in various biologically active molecules. The molecular formula is C13H19N3O3SC_{13}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 287.36 g/mol. The methylsulfonyl group enhances its polarity and solubility, which are critical for biological activity and pharmacokinetics.

Target and Mode of Action:
The primary target of this compound is the KRAS G12D mutation, a common oncogenic driver in various cancers. The compound acts as a KRAS G12D inhibitor , affecting the RAS/MAPK signaling pathway , which is crucial for cell growth and proliferation.

Biochemical Pathways:
Inhibition of the KRAS G12D mutation leads to:

  • Suppression of cell proliferation
  • Induction of apoptosis in cancer cells

Biological Activity

Research indicates that the compound exhibits significant biological activity across various assays:

  • Anticancer Activity:
    • In vitro studies demonstrate that the compound effectively inhibits cell proliferation in KRAS-mutated cancer cell lines.
    • It has been shown to induce apoptosis through modulation of apoptotic pathways.
  • Enzyme Inhibition:
    • The compound interacts with specific enzymes involved in cellular signaling, thereby altering their activity and leading to downstream effects on cell survival and growth.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antitumor Efficacy

In a study published in Cancer Research, this compound was tested against various cancer cell lines harboring KRAS mutations. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value determined at approximately 5 µM.

Study 2: Mechanistic Insights

A mechanistic study highlighted the compound's ability to downregulate key signaling molecules within the RAS/MAPK pathway, leading to decreased expression of cyclin D1 and increased levels of pro-apoptotic factors such as Bax.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Features
3,4-Dimethyl-N-(8-azabicyclo[3.2.1]octan-3-yl)benzamideBicyclic amineLacks sulfonyl group; potentially less effective against KRAS
3,4-Dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzoateEster derivativeDifferent pharmacological profile due to ester functionality

The presence of the methylsulfonyl group in this compound enhances its binding affinity to target proteins compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves functionalizing the 8-azabicyclo[3.2.1]octane core. For example, substitution reactions at the sulfonyl group (e.g., using sodium hydroxide or potassium hydroxide) can introduce the methylsulfonyl moiety. A multi-step approach may include:

Preparation of the 8-azabicyclo[3.2.1]octane scaffold via intramolecular cyclization.

Sulfonylation using methanesulfonyl chloride under anhydrous conditions.

Coupling with 3,4-dimethylbenzamide via amide bond formation using coupling agents like EDCI/HOBt.
Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–5°C for sulfonylation), and purification via column chromatography. Evidence from analogous syntheses suggests yields ranging from 40–65% depending on steric hindrance .

Q. Which spectroscopic and computational methods are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can resolve the bicyclic scaffold’s stereochemistry and substituent positions (e.g., distinguishing axial vs. equatorial methyl groups).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C19_{19}H26_{26}N2_2O3_3S).
  • X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in structurally related 8-azabicyclo[3.2.1]octane derivatives .
  • Density Functional Theory (DFT) : Predicts electronic properties and validates experimental IR/Raman spectra .

Q. What in vitro assays are recommended for preliminary evaluation of its antimicrobial activity?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Include controls for efflux pump inhibition (e.g., using phenylalanine-arginine β-naphthylamide).
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.
  • Biofilm Inhibition Assays : Quantify reduction in biofilm biomass using crystal violet staining.
    These methods align with protocols for structurally related sulfonamide-containing bicyclic compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Modular Synthesis : Introduce substituents at the benzamide (e.g., halogens, methoxy groups) or bicyclic core (e.g., replacing methylsulfonyl with carbamates).
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity against bacterial targets (e.g., dihydrofolate reductase).
  • ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (ultrafiltration).
    SAR optimization for similar compounds has identified logP <3 and polar surface area >80 Ų as critical for bioavailability .

Q. How should researchers resolve contradictions in reported solubility data across different solvent systems?

  • Methodological Answer :

  • Comparative Solubility Assays : Measure solubility in DMSO, acetonitrile, and aqueous buffers (pH 1.2–7.4) using HPLC-UV quantification.
  • Hansen Solubility Parameters : Calculate δD, δP, δH to correlate solubility with solvent polarity.
  • Molecular Dynamics Simulations : Model solute-solvent interactions to explain discrepancies.
    Evidence suggests that sulfonamide-containing bicyclics exhibit pH-dependent solubility due to ionization of the sulfonyl group .

Q. What experimental frameworks are suitable for assessing the compound’s environmental fate and ecotoxicological risks?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS.
  • Soil Sorption Experiments : Determine Koc_{oc} (organic carbon-water partition coefficient) using batch equilibrium.
  • Algal Toxicity Assays : Evaluate effects on Chlamydomonas reinhardtii growth inhibition.
    These methods align with ISO standards for environmental risk assessment of organic contaminants .

Data Contradiction Analysis

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy in preclinical models?

  • Methodological Answer :

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Corrogate plasma exposure (AUC/MIC) with bacterial load reduction in murine infection models.
  • Tissue Distribution Studies : Use radiolabeled compound to assess penetration into target organs (e.g., lungs for respiratory infections).
  • Resistance Induction Assays : Serial passage experiments to identify mutation rates under sub-MIC conditions.
    For related compounds, poor in vivo efficacy often stems from rapid hepatic clearance or protein binding >90% .

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